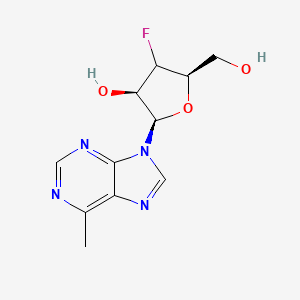
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and a deoxy group. These modifications can significantly alter the compound’s biological activity and stability, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a ribofuranosyl precursor, followed by the introduction of the purine base. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the reaction progress and ensure the quality of the final product.
化学反应分析
Types of Reactions
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine base or the ribofuranosyl moiety.
Substitution: The fluorine atom or other functional groups can be substituted with different atoms or groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like ammonia (NH₃) or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy analogs.
科学研究应用
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom and deoxy group can disrupt normal base pairing and enzyme interactions, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
相似化合物的比较
Similar Compounds
9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-phenylpurine: Known for its potent antiviral properties, particularly against RNA viruses like hepatitis C and influenza.
9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine: Extensively used in biomedicine for its efficacy against viral infections such as hepatitis B, HIV, and herpes.
Uniqueness
9-(3-Deoxy-3-fluoro-α-D-ribofuranosyl)-6-methyl-9H-purine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the methyl group on the purine base and the fluorine atom on the ribofuranosyl moiety enhances its stability and bioactivity compared to other similar compounds.
属性
分子式 |
C11H13FN4O3 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC 名称 |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7?,9+,11-/m1/s1 |
InChI 键 |
GEGBHVNLTUERMQ-BUAOBOIDSA-N |
手性 SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















